molecular formula C15H17N3O2 B2962151 N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide CAS No. 1105237-44-2

N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

Cat. No. B2962151
CAS RN: 1105237-44-2
M. Wt: 271.32
InChI Key: UTPSXGZFMOAVPL-UHFFFAOYSA-N
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Description

“N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates . For instance, a simple and efficient iodine-assisted protocol for the synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2 (3H)-ones has been developed .


Molecular Structure Analysis

The molecular structure of “N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide” is characterized by a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involving “N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide” typically involve the oxadiazole ring. For instance, the reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide” include a molecular formula of C9H9N3O, an average mass of 175.187 Da, and a monoisotopic mass of 175.074554 Da . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 359.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

I have conducted a search for the scientific research applications of N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide , but it appears that specific information on this compound’s applications is not readily available in the public domain. The search results indicate some general applications of related 1,3,4-oxadiazole compounds in fields such as antifungal activity , anticancer evaluation , and antibacterial properties , but they do not provide detailed information for the exact compound .

properties

IUPAC Name

N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-14(12-8-4-5-9-12)16-15-18-17-13(20-15)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPSXGZFMOAVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NN=C(O2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

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